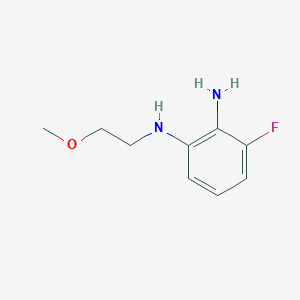![molecular formula C23H24N2O4 B2557863 3-[4-(2,3-diméthylphényl)pipérazine-1-carbonyl]-6-méthoxy-2H-chromén-2-one CAS No. 868153-38-2](/img/structure/B2557863.png)
3-[4-(2,3-diméthylphényl)pipérazine-1-carbonyl]-6-méthoxy-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a synthetic molecule that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the chromen-2-one moiety, are common in medicinal chemistry and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including reductive amination, condensation reactions, and reactions with reagents such as hydrazonyl halides and phenacyl bromide . For instance, the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was achieved by reductive amination using sodium cyanoborohydride in methanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectroscopy . For example, complete NMR assignments for a dihydrochloride salt of a related compound were made using DEPT, H-H COSY, HMQC, and HMBC techniques . These techniques would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, showing that they can participate in a variety of chemical reactions to yield heterocyclic derivatives with potential antitumor activity . The behavior of these compounds towards activated unsaturated compounds and chlorinated active methylene compounds has also been studied, leading to the formation of triazine and triazepine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been elucidated through spectroscopic data and microanalyses . The IR and mass spectra provide insights into the functional groups and molecular weight, respectively . The crystal structure of one compound revealed weak intramolecular and intermolecular interactions, which could influence the compound's physical properties and reactivity .
Relevant Case Studies
The compounds similar to the one have been evaluated for their biological activities. For instance, some derivatives exhibited significant antibacterial and antifungal activity, and their inhibitory potency was supported by docking studies with proteins . Additionally, antitumor activity against human breast cell line MCF-7 and liver carcinoma cell line HepG2 was recorded for some triazine and triazepine derivatives .
Applications De Recherche Scientifique
Agoniste du récepteur couplé aux protéines G (GPR55)
Ce composé agit comme un agoniste sélectif du récepteur couplé aux protéines G GPR55 . Il est particulièrement important car il est 18 fois plus puissant que le lysophosphatidylinositol pour stimuler la phosphorylation cellulaire ERK1/2. Cette application est cruciale pour comprendre les voies de signalisation cellulaire et pourrait être essentielle dans la recherche sur divers processus physiologiques et maladies.
Recherche pharmacologique
En raison de son action sélective sur GPR55, ce composé peut être utilisé dans la recherche pharmacologique pour développer de nouveaux médicaments ciblant ce récepteur . Il pourrait conduire à des percées dans le traitement des affections où GPR55 est impliqué, telles que le cancer, la douleur et l'inflammation.
Études de biologie moléculaire
La capacité du composé à induire la translocation de PKCβII suggère qu'il peut être utilisé en biologie moléculaire pour étudier les voies liées à la protéine kinase C (PKC) . Ceci est pertinent pour comprendre les mécanismes de maladies telles que la maladie d'Alzheimer et le cancer, où la PKC joue un rôle.
Mécanisme D'action
Target of Action
The primary target of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is the G-protein coupled receptor GPR55 . GPR55, also known as LPIR1, plays a crucial role in various physiological processes, including pain perception and bone development .
Mode of Action
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one acts as an agonist for the GPR55 receptor . It binds to the receptor and triggers a response, leading to the activation of downstream signaling pathways .
Biochemical Pathways
Upon activation by 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one, GPR55 stimulates cellular ERK1/2 phosphorylation . This leads to the activation of various downstream effects, including the translocation of PKCβII .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The activation of GPR55 by 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one leads to cellular changes such as increased ERK1/2 phosphorylation and PKCβII translocation . These changes can influence various cellular processes, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of organic solvents . .
Analyse Biochimique
Biochemical Properties
This compound is known to be a selective G-protein coupled receptor GPR55 (LPIR1) agonist . It interacts with various enzymes and proteins, including ERK1/2 and PKCβII, in cellular biochemical reactions . The nature of these interactions involves the compound’s ability to stimulate cellular ERK1/2 phosphorylation and induce PKCβII translocation .
Cellular Effects
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its role as a GPR55 agonist .
Temporal Effects in Laboratory Settings
The effects of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this product vary with different dosages in animal models
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, but the specifics of these interactions and any effects on metabolic flux or metabolite levels are not yet clear .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one and any effects on its activity or function are not yet clear . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-5-4-6-20(16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-13-18(28-3)7-8-21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQILAQFASSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)
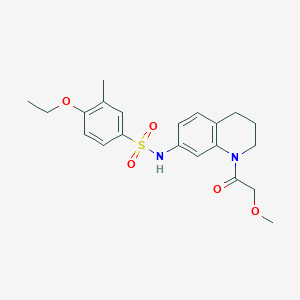
![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)
![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)

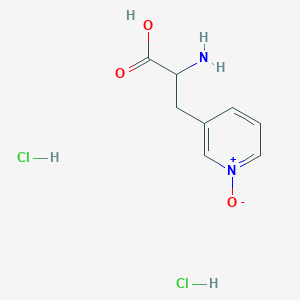
![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)
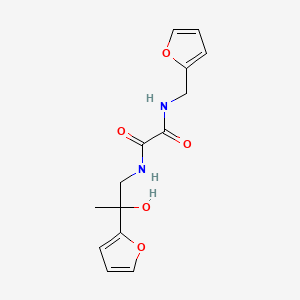
![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
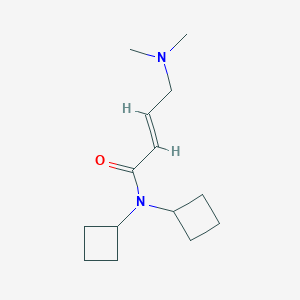
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)
